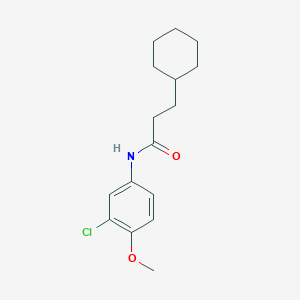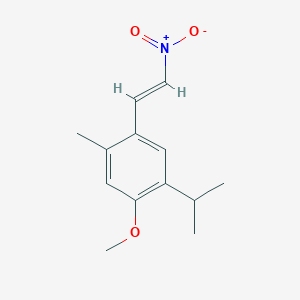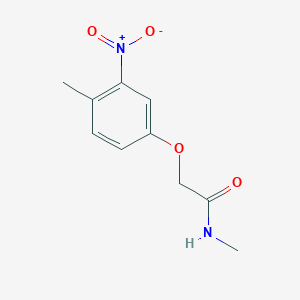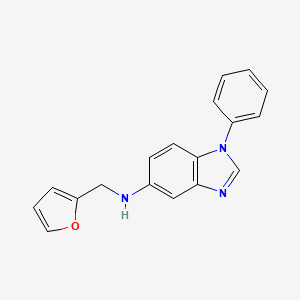![molecular formula C14H12N2O3S B5739574 4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}-1,3-benzenediol](/img/structure/B5739574.png)
4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}-1,3-benzenediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}-1,3-benzenediol, also known as FTY720, is a synthetic compound that has been studied for its potential use in treating various diseases and conditions. FTY720 was first discovered in the 1990s and has since been the subject of numerous scientific studies.
Mécanisme D'action
4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}-1,3-benzenediol works by binding to and activating sphingosine-1-phosphate (S1P) receptors. This activation leads to the internalization of the receptors, preventing the release of S1P from cells. This, in turn, leads to the retention of lymphocytes in lymph nodes, preventing their migration to sites of inflammation or tissue damage. 4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}-1,3-benzenediol also has other mechanisms of action, including the inhibition of angiogenesis and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}-1,3-benzenediol has been shown to have various biochemical and physiological effects. In multiple sclerosis, 4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}-1,3-benzenediol has been shown to reduce the number of circulating lymphocytes, prevent the migration of lymphocytes to the central nervous system, and reduce inflammation. In cancer, 4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}-1,3-benzenediol has been shown to inhibit angiogenesis, induce apoptosis in cancer cells, and enhance the anti-tumor immune response. In transplant rejection, 4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}-1,3-benzenediol has been shown to prevent the migration of lymphocytes to the transplanted organ and reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}-1,3-benzenediol has several advantages for lab experiments, including its well-characterized mechanism of action, its ability to target specific receptors, and its potential use in treating various diseases and conditions. However, 4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}-1,3-benzenediol also has several limitations, including its potential toxicity, its limited solubility, and its potential for off-target effects.
Orientations Futures
For research on 4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}-1,3-benzenediol include further studies on its potential use in treating various diseases and conditions, the development of new synthesis methods and analogs, and the identification of new targets for 4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}-1,3-benzenediol.
Méthodes De Synthèse
4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}-1,3-benzenediol is synthesized through a multi-step process that involves the reaction of various chemical compounds. The exact synthesis method can vary depending on the specific laboratory and research goals. However, the general process involves the reaction of 2-aminothiazole with furfuryl chloride to produce 2-(furfurylamino)thiazole. This compound is then reacted with 4-hydroxybenzaldehyde to produce the final product, 4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}-1,3-benzenediol.
Applications De Recherche Scientifique
4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}-1,3-benzenediol has been studied for its potential use in treating a variety of diseases and conditions, including multiple sclerosis, cancer, and transplant rejection. In multiple sclerosis, 4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}-1,3-benzenediol has been shown to reduce the number of relapses and slow the progression of the disease. In cancer, 4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}-1,3-benzenediol has been studied for its ability to inhibit tumor growth and induce apoptosis in cancer cells. In transplant rejection, 4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}-1,3-benzenediol has been studied for its ability to prevent the rejection of transplanted organs.
Propriétés
IUPAC Name |
4-[2-(furan-2-ylmethylamino)-1,3-thiazol-4-yl]benzene-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c17-9-3-4-11(13(18)6-9)12-8-20-14(16-12)15-7-10-2-1-5-19-10/h1-6,8,17-18H,7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRZRHXMBKQFDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=NC(=CS2)C3=C(C=C(C=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{2-[(Furan-2-ylmethyl)amino]-1,3-thiazol-4-yl}benzene-1,3-diol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-hydroxypropyl)-6,6-dimethyl-1,5,6,8-tetrahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B5739507.png)
![N-[2-(acetylamino)phenyl]-4-phenylbutanamide](/img/structure/B5739513.png)
![4-[(dimethylamino)sulfonyl]-N-(4-ethylphenyl)benzamide](/img/structure/B5739520.png)
![methyl 4-{[(dimethylamino)sulfonyl]amino}benzoate](/img/structure/B5739527.png)

![4-bromo-1-methyl-N-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]-1H-pyrazole-3-carboxamide](/img/structure/B5739537.png)
![4-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5739540.png)
![[(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]malononitrile](/img/structure/B5739556.png)

![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5739566.png)
![N'-{[2-(4-nitrophenyl)propanoyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5739584.png)

![4-{5-[(4-chlorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5739592.png)
